

Preliminary Investigation of Bis(tetrazole-5-ylmethyl)sulfide Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *Bis(tetrazole-5-ylmethyl)sulfide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive preliminary investigation into the synthesis, potential biological activities, and proposed mechanisms of action of **Bis(tetrazole-5-ylmethyl)sulfide** derivatives. This class of compounds has garnered interest due to the diverse pharmacological activities associated with the tetrazole moiety, a well-known bioisostere for carboxylic acids, which can enhance metabolic stability and bioavailability.^{[1][2]} This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and mechanistic pathways to facilitate further research and development in this area.

Data Presentation

The following tables summarize the key quantitative data extracted from relevant literature on the synthesis and biological evaluation of **Bis(tetrazole-5-ylmethyl)sulfide** derivatives and structurally related analogues.

Table 1: Synthesis and Physicochemical Data of Sulfide-Linked Bis-tetrazoles

Compound Name	Starting Materials	Solvent	Reaction Conditions	Yield (%)	Melting Point (°C)
Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane	5-mercapto-1-methyltetrazole, Dichloromethane, Sodium hydroxide	Dry Dimethylsulfoxide	Stirred at 90°C for 1h, then addition of dichloromethane and stirred for 4h	55	80 - 81
Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethane	5-mercapto-1-methyltetrazole, Dichloroethane, Sodium hydroxide	Dry Dimethylsulfoxide	Stirred at 90°C for 1h, then addition of dichloroethane and stirred for 4h	Not Specified	138 - 141

Data extracted from synthesis of analogous compounds.

Table 2: Antimycobacterial Activity of Tetrazole Derivatives

Compound Class/Derivative	Test Organism	Activity Metric	Result
Azatidinone-containing tetrazole derivatives	Mycobacterium tuberculosis H37Rv	IC90	Active at ≥ 10 $\mu\text{g/mL}$
1- and 2-alkyl-5-[(3,5-dinitrobenzyl)sulfanyl]-2H-tetrazoles	Mycobacterium tuberculosis CNCTC My 331/88	MIC	~ 1 μM (0.37-0.46 $\mu\text{g/mL}$)[3]
1-Aryl-5-benzylsulfanyltetrazoles	Potentially pathogenic mycobacterial strains	Not Specified	Active

Table 3: Antiulcer Activity of a Tetrazole Alkanamide Derivative

Compound Name	Animal Model	Ulcer Induction Method	Key Finding
3-[(1-ethyl-5-tetrazolyl)methylthio]p ropionamide	Rats	Acetic acid-induced	Most potent activity in the series[4]

Experimental Protocols

Detailed methodologies for the synthesis of sulfide-linked bis-tetrazole derivatives are presented below. These protocols are based on established literature procedures for analogous compounds and can be adapted for the synthesis of various **Bis(tetrazole-5-ylmethyl)sulfide** derivatives.

Protocol 1: Synthesis of Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane

This protocol describes a nucleophilic substitution reaction to form the sulfide bridge.

Materials:

- 5-mercapto-1-methyltetrazole
- Dichloromethane
- Sodium hydroxide
- Dry Dimethylsulfoxide (DMSO)
- Ethanol (for recrystallization)

Procedure:

- Dissolve 5-mercapto-1-methyltetrazole (1.0 equivalent) and sodium hydroxide (1.0 equivalent) in dry DMSO.

- Stir the reaction mixture at 90°C for 1 hour.
- Add dichloromethane (0.5 equivalents) dropwise to the solution. A grey suspension may form.
- Continue stirring the suspension for 4 hours at the same temperature.
- After cooling to room temperature, filter the suspension.
- Remove the solvent from the filtrate under reduced pressure.
- Recrystallize the resulting residue from ethanol to obtain the purified white crystalline product.

Protocol 2: Ugi-Azide Multicomponent Reaction for 1,5-Disubstituted Tetrazoles

The Ugi-azide reaction is an efficient method for generating highly substituted tetrazole derivatives and can be adapted for the synthesis of bis-tetrazoles.

Materials:

- An amine (e.g., a diamine to form a bis-tetrazole)
- An aldehyde
- An isocyanide
- Azidotrimethylsilane (TMSN₃)
- Methanol (anhydrous)

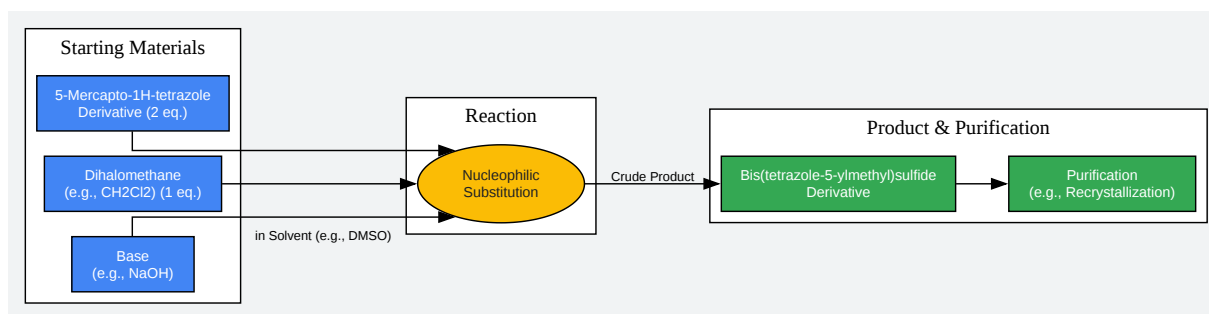
General Procedure:

- In a round-bottomed flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) in anhydrous methanol to make a 1.0 M solution.

- Sequentially add the aldehyde (2.0 equivalents), isocyanide (2.0 equivalents), and azidotrimethylsilane (2.0 equivalents) to the solution.
- Stir the resulting mixture at room temperature for approximately 7 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired 1,5-disubstituted tetrazole derivative.

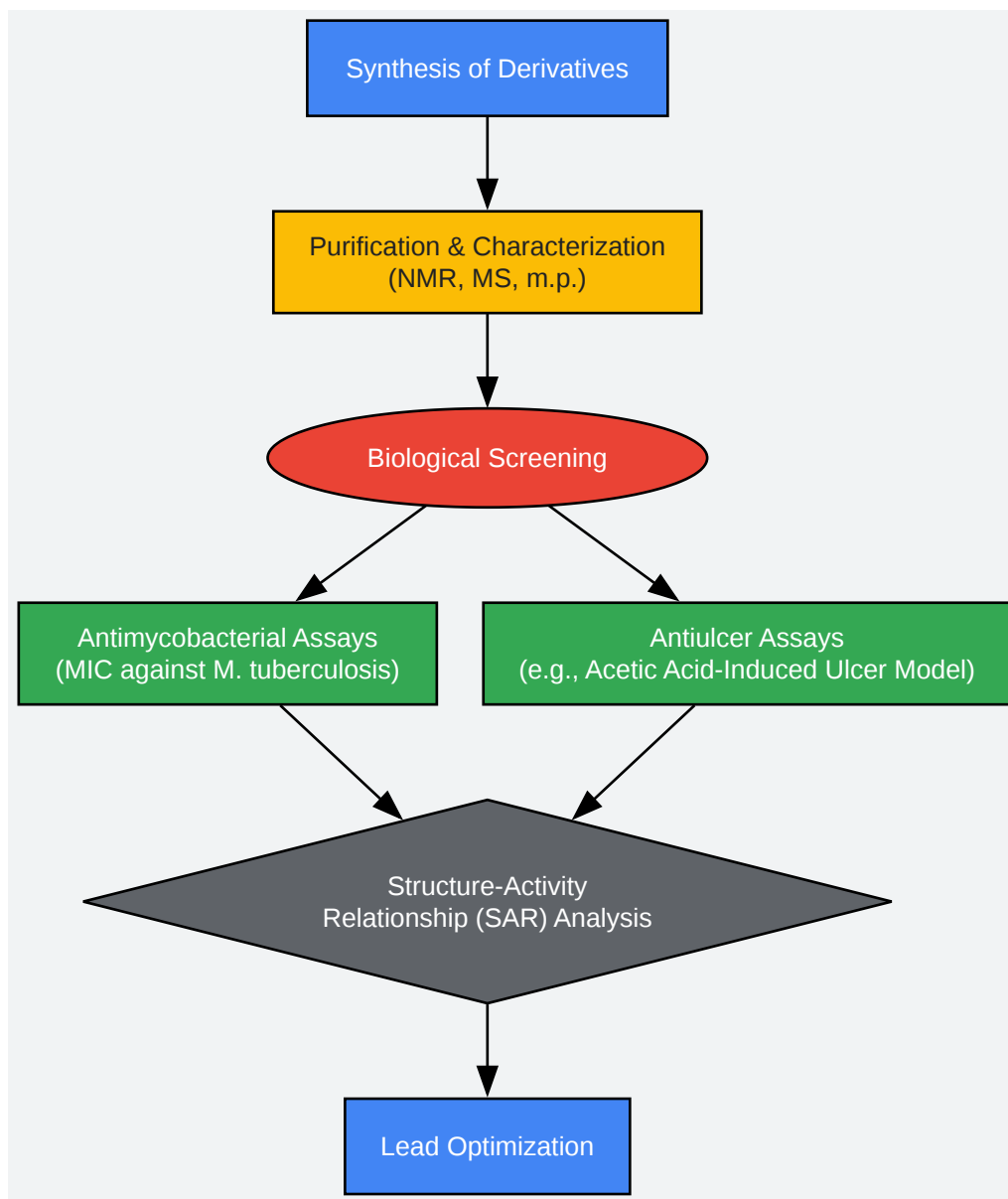
Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key synthetic and conceptual pathways related to **Bis(tetrazole-5-ylmethyl)sulfide** derivatives.



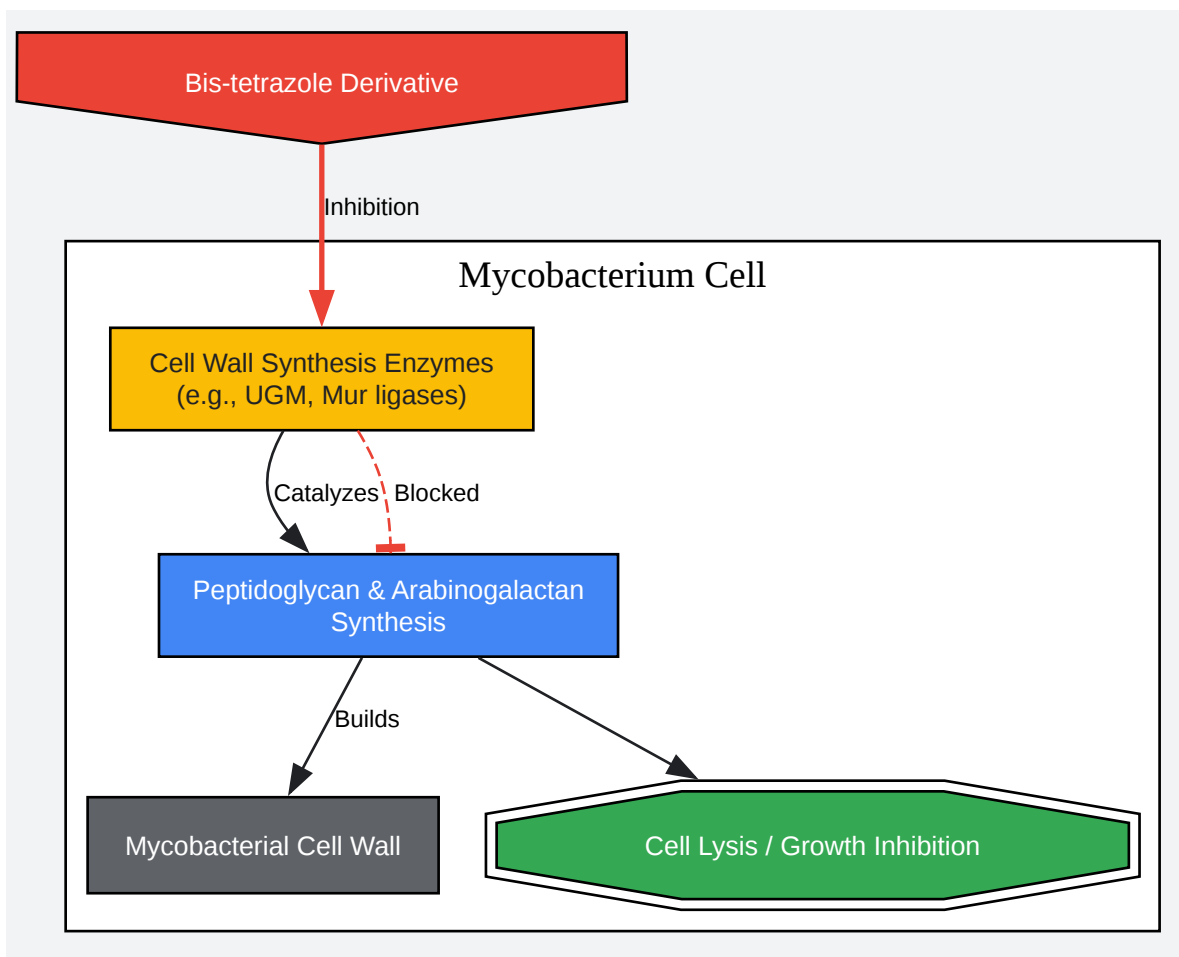
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Caption: Synthetic workflow for **Bis(tetrazole-5-ylmethyl)sulfide** derivatives.



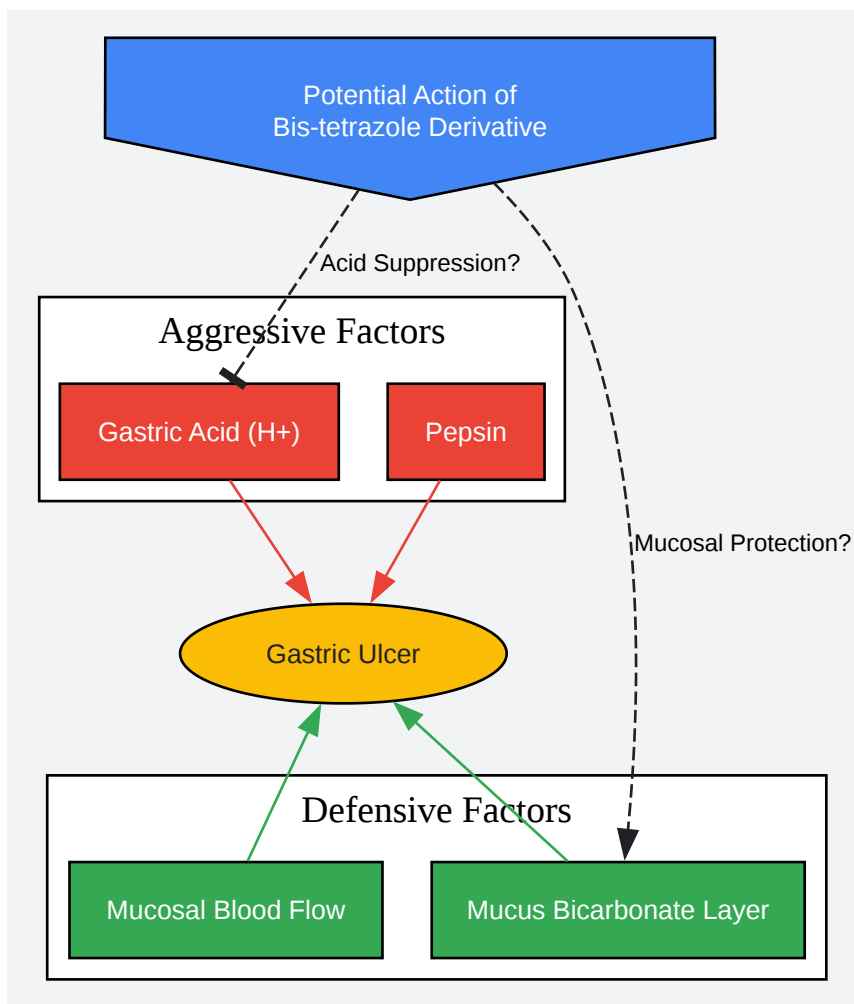
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Caption: General experimental workflow for investigating novel derivatives.



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Caption: Proposed antimycobacterial mechanism of action.



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Caption: Factors in gastric ulcer and potential therapeutic targets.

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